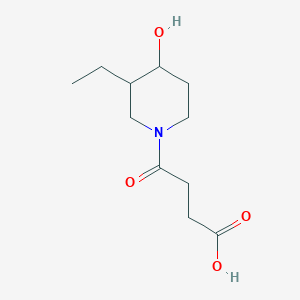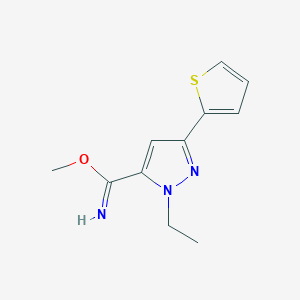
4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid, also known as EHPA, is an organic compound that is used as a reagent in chemical synthesis. It is a versatile compound that has been studied for its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
This compound exhibits properties that may influence neurotransmitter systems, particularly those involving serotonin (5-HT) receptors. Chronic administration of similar high efficacy 5-HT agonists has been linked to analgesia following an initial period of hyperalgesia . This suggests potential applications in developing treatments for pain management, where modulation of 5-HT receptors can be crucial.
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have shown significant antiviral activities . This compound could be synthesized into various scaffolds to screen for pharmacological activities against a range of viruses, potentially contributing to the development of new antiviral drugs.
Anticancer Studies
The indole nucleus, found in many bioactive compounds, has been associated with anticancer properties . By binding with high affinity to multiple receptors, derivatives of this compound could be valuable in cancer research, particularly in the synthesis of new molecules for targeted therapy.
Cardiovascular Research
Compounds with a similar structure have been used in cardiovascular research, particularly in the study of dihydropyridine calcium channel blockers . This compound could be explored for its effects on cardiac function and its potential as a novel therapeutic agent for cardiovascular diseases.
Antimicrobial Activity
Indole derivatives possess antimicrobial properties, which make them of interest in the development of new antibiotics . The compound could be investigated for its efficacy against resistant bacterial strains, contributing to the fight against antibiotic resistance.
Neurodegenerative Disease Research
The ability of indole derivatives to interact with various receptors also opens up possibilities for research into neurodegenerative diseases . This compound could be part of studies aiming to understand the pathophysiology of diseases like Alzheimer’s and Parkinson’s, and in the development of neuroprotective drugs.
Metabolic Disorders
Given the broad spectrum of biological activities of indole derivatives, including antidiabetic effects , this compound could be relevant in metabolic research. It might play a role in understanding and treating conditions like diabetes and obesity.
Feed Additive Research
While not directly related to the compound, derivatives of dihydropyridine have been used as feed additives to promote growth and improve reproductive performance in livestock . This suggests potential agricultural applications for the compound, possibly as a growth promoter or health supplement for animals.
Eigenschaften
IUPAC Name |
4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-8-7-12(6-5-9(8)13)10(14)3-4-11(15)16/h8-9,13H,2-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJVPDSDAOFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















